molecular formula C12H22BrNO2 B13430417 N-Butylscopine Bromide

N-Butylscopine Bromide

Cat. No.: B13430417
M. Wt: 292.21 g/mol
InChI Key: PQWFBJJLAMGVJL-LTDPRMFCSA-M
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Description

N-Butylscopine Bromide, also known as Hyoscine Butylbromide, is a quaternary ammonium compound derived from scopolamine. It is widely used as an antispasmodic agent to relieve smooth muscle spasms in the gastrointestinal tract, urinary tract, and other organs. This compound is known for its ability to alleviate abdominal pain and discomfort associated with spasms.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylscopine Bromide is synthesized through a series of chemical reactions starting from scopolamine. The primary synthetic route involves the quaternization of scopolamine with butyl bromide. This reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable techniques to obtain a high-quality compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-Butylscopine Bromide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound.

Scientific Research Applications

N-Butylscopine Bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.

    Biology: Employed in studies investigating the effects of antispasmodic agents on smooth muscle tissues.

    Medicine: Widely used in clinical research to study its efficacy and safety in treating gastrointestinal and urinary tract disorders.

    Industry: Utilized in the pharmaceutical industry for the development and production of antispasmodic medications.

Mechanism of Action

N-Butylscopine Bromide exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating these receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, this compound reduces spasms and alleviates related pain during abdominal cramping .

Comparison with Similar Compounds

    Scopolamine: A natural alkaloid with similar antispasmodic properties but with central nervous system effects.

    Atropine: Another anticholinergic agent with broader applications but more pronounced central nervous system side effects.

    Methscopolamine: A compound similar to N-Butylscopine Bromide but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This characteristic minimizes central nervous system side effects, making it a preferred choice for treating peripheral spasms without causing sedation or other central effects .

Properties

Molecular Formula

C12H22BrNO2

Molecular Weight

292.21 g/mol

IUPAC Name

(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide

InChI

InChI=1S/C12H22NO2.BrH/c1-3-4-5-13(2)9-6-8(14)7-10(13)12-11(9)15-12;/h8-12,14H,3-7H2,1-2H3;1H/q+1;/p-1/t8?,9-,10+,11-,12+,13?;

InChI Key

PQWFBJJLAMGVJL-LTDPRMFCSA-M

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-]

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)O)C.[Br-]

Origin of Product

United States

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